2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound is a quinazolinone derivative featuring a sulfanyl acetamide moiety. Its core structure includes:
- A 3,4-dihydroquinazolin-4-one scaffold substituted at position 3 with a (4-methoxyphenyl)methyl group.
- A sulfanyl (-S-) bridge linking the quinazolinone core to an N-(4-isopropylphenyl)acetamide group, which introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O4S/c1-21(2)23-6-8-24(9-7-23)32-29(36)20-40-31-33-28-13-10-25(34-14-16-39-17-15-34)18-27(28)30(37)35(31)19-22-4-11-26(38-3)12-5-22/h4-13,18,21H,14-17,19-20H2,1-3H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGNYZRZKNWEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via thiolation reactions, typically using thiols or disulfides.
Final Coupling: The final step involves coupling the quinazolinone derivative with the acetamide moiety, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the sulfanyl group, potentially leading to the formation of dihydroquinazolinones or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and various nucleophiles or electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolinones, thiols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives containing the quinazoline scaffold have been tested against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, demonstrating IC50 values ranging from 1.9 to 7.52 μg/mL .
Anticancer Mechanisms
The anticancer mechanisms attributed to these compounds often involve:
- Inhibition of Cell Proliferation : The compounds can induce cell cycle arrest and apoptosis in cancer cells.
- Targeting Specific Pathways : Many derivatives have been identified to inhibit key signaling pathways involved in tumor growth and metastasis.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, these compounds can enhance overall efficacy and reduce side effects .
Case Studies
- In Vitro Studies : A series of compounds derived from similar structures were tested for their cytotoxic effects on HCT-116 and MCF-7 cell lines. The results indicated that modifications to the morpholine and quinazoline components significantly influenced their antiproliferative activity .
- Molecular Hybridization : Researchers have explored hybrid molecules combining different pharmacophores to improve therapeutic profiles. For instance, hybrids containing triazine and sulfonamide fragments have shown enhanced anticancer properties compared to their standalone counterparts .
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The morpholine ring enhances solubility and bioavailability, increasing the compound’s effectiveness.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives with sulfanyl acetamide substituents are well-documented in medicinal chemistry. Below is a structural and functional comparison with analogous compounds:
Structural Comparison
Key Observations:
- The morpholin-4-yl group in the target compound is rare among analogs, which typically feature halogenated aryl (e.g., chlorophenyl) or alkyl chains .
- The N-(4-isopropylphenyl) acetamide group provides steric hindrance compared to smaller substituents like trifluoromethylphenyl or trimethylphenyl .
Functional and Bioactivity Insights
While direct bioactivity data for the target compound is unavailable, highlights that structurally similar compounds cluster by bioactivity profiles. For example:
- Chlorophenyl-substituted analogs (e.g., CAS 763114-31-4) often exhibit antimicrobial or anticancer properties due to electron-withdrawing effects .
- Morpholinone derivatives () may target neurological pathways, as morpholine rings improve blood-brain barrier penetration .
- Trifluoromethylphenyl groups (CAS 499182-74-0) enhance metabolic stability and binding affinity in kinase inhibition .
Analytical Characterization
- NMR Profiling: shows that quinazolinone derivatives exhibit distinct chemical shifts in regions corresponding to substituents (e.g., δ 3.77 ppm for methoxy groups in 13b ).
- Mass Spectrometry : Molecular networking () indicates that fragmentation patterns (cosine scores >0.8) group compounds with similar substituents, aiding dereplication .
Biological Activity
The compound 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be delineated as follows:
The presence of various functional groups such as methoxy, morpholine, and sulfanyl moieties contributes to its biological properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfanyl groups have shown enhanced activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain thiazolidinone derivatives exhibited antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against various bacterial strains, suggesting that the sulfanyl group may play a crucial role in enhancing antimicrobial efficacy .
| Compound | MIC (mg/mL) | Active Against |
|---|---|---|
| Compound 8 | 0.004 - 0.03 | E. cloacae, S. aureus |
| Compound 12 | 0.015 | B. cereus |
Anticancer Activity
The anticancer potential of similar quinazoline derivatives has been explored extensively. A screening conducted by the National Cancer Institute evaluated various compounds against a panel of cancer cell lines. The results indicated moderate activity in some cases, particularly against leukemia cell lines .
| Cell Line Type | Sensitivity Level |
|---|---|
| Leukemia | High |
| Melanoma | Moderate |
| Breast Cancer | Low |
Structure-Activity Relationship (SAR)
The structure-activity relationship of quinazoline derivatives suggests that modifications at specific positions can significantly influence biological activity. For instance, the introduction of a morpholine ring has been correlated with increased potency against cancer cell lines due to enhanced interaction with biological targets .
Case Studies
- Case Study on Antimicrobial Properties : A recent investigation into novel quinazoline derivatives revealed that modifications in the side chains significantly affected their antibacterial potency. Compounds with morpholine substitutions demonstrated superior activity compared to their unsubstituted counterparts .
- Case Study on Anticancer Screening : Another study assessed the anticancer effects of various derivatives in vitro and found that compounds similar to our target compound exhibited selective cytotoxicity towards specific cancer types, notably showing promise in targeting resistant cancer cells .
Q & A
What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the quinazolinone core. A representative approach (for analogous compounds) includes:
- Step 1: Condensation of a substituted benzylamine with a morpholine-containing precursor under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .
- Step 2: Thioether formation via nucleophilic substitution using a mercaptoacetamide derivative. Reaction optimization may require controlled stoichiometry of acetyl chloride (0.394 mmol) and extended stirring (12–24 hours) to improve yields (58% in a related synthesis) .
- Purification: Gradient silica gel chromatography (MeOH/CH₂Cl₂) followed by recrystallization from ethyl acetate .
Key Considerations:
- Monitor intermediates via TLC and adjust reagent equivalents iteratively to suppress side reactions.
- Use anhydrous conditions to prevent hydrolysis of morpholine or acetamide groups.
How should spectroscopic characterization (NMR, MS) be conducted to confirm the structure?
Level: Basic
Answer:
1H NMR Analysis:
- The morpholine ring protons appear as multiplets at δ 3.31–3.55 ppm.
- The 4-methoxyphenyl group shows a singlet for OCH₃ at δ ~3.8 ppm, while the isopropylphenyl group exhibits a septet (J = 7.0 Hz) for CH(CH₃)₂ at δ 2.86 ppm .
- Thioacetamide protons (SCH₂CO) resonate as a triplet (J = 3.8 Hz) near δ 4.11 ppm .
13C NMR Analysis:
- Carbonyl signals (quinazolinone C=O and acetamide C=O) appear at δ 168.0–169.8 ppm .
Mass Spectrometry:
- ESI/APCI(+) detects [M+H]⁺ at m/z 347 and [M+Na]⁺ at m/z 369 for analogous compounds .
Validation:
- Compare experimental spectra with computational predictions (e.g., PubChem data for related structures) .
How can statistical design of experiments (DoE) improve reaction efficiency and yield?
Level: Advanced
Answer:
DoE Workflow:
- Factors: Temperature, solvent polarity, catalyst loading, and reaction time.
- Response Variables: Yield, purity, and byproduct formation.
- Example Design: A central composite design (CCD) with 3–5 levels for each factor, reducing trials by 40–60% compared to one-variable-at-a-time (OVAT) .
Case Study:
In a quinazolinone synthesis, optimizing acetyl chloride equivalents via fractional factorial design increased yield from 45% to 58% .
Tools:
- Software like MODDE® or JMP® for modeling interactions between variables.
- Taguchi methods to identify robust conditions for scale-up .
How can contradictory biological activity data be resolved for this compound?
Level: Advanced
Answer:
Potential Sources of Contradiction:
- Solubility Differences: Variability in DMSO stock concentrations (e.g., aggregation at >10 µM).
- Assay Conditions: pH-dependent stability of the morpholine or thioether groups .
Resolution Strategies:
Dose-Response Reproducibility: Repeat assays in triplicate across independent labs.
Metabolite Screening: Use LC-MS to identify degradation products under physiological conditions .
Structural Analog Comparison: Test derivatives lacking the 4-methoxyphenyl or morpholine groups to isolate pharmacophore contributions .
What computational methods predict reactivity and binding modes of this compound?
Level: Advanced
Answer:
Quantum Chemical Calculations:
- Reactivity: Density Functional Theory (DFT) at the B3LYP/6-31G* level to model electron density at the thioether sulfur and acetamide carbonyl .
- Transition States: Identify energy barriers for nucleophilic substitution at the quinazolinone C2 position .
Molecular Docking:
- Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR or PI3K). The morpholine group may form hydrogen bonds with Asp or Glu residues .
MD Simulations:
- Assess stability of protein-ligand complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
How can reaction pathways be designed to incorporate sulfone or phosphonate groups?
Level: Advanced
Answer:
Sulfonation:
- Post-synthetic oxidation of the thioether (SCH₂) to sulfone (SO₂) using mCPBA (meta-chloroperbenzoic acid) in CHCl₃ at 0°C .
Phosphonation:
- Introduce phosphonate esters via Michaelis-Arbuzov reaction with triethyl phosphite and a bromoacetamide intermediate .
Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
